1-Chloro-2,3,3,4,4-pentafluorocyclobut-1-ene
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Overview
Description
1-Chloro-2,3,3,4,4-pentafluorocyclobut-1-ene is a fluorinated cyclobutene derivative with the molecular formula C4ClF5. This compound is characterized by the presence of a chlorine atom and five fluorine atoms attached to a cyclobutene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-2,3,3,4,4-pentafluorocyclobut-1-ene typically involves the fluorination of cyclobutene derivatives. One common method is the reaction of cyclobutene with chlorine and fluorine sources under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound involves large-scale halogenation reactions. The process is optimized to ensure high yield and purity of the final product. Advanced techniques, such as continuous flow reactors and automated control systems, are employed to maintain precise reaction conditions and minimize by-product formation .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2,3,3,4,4-pentafluorocyclobut-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide or alkoxide ions.
Addition Reactions: The double bond in the cyclobutene ring can participate in addition reactions with electrophiles, such as hydrogen halides or halogens.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Addition Reactions: Hydrogen halides (e.g., HCl, HBr) or halogens (e.g., Br2, I2) are typical reagents.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Formation of fluorinated alcohols or ethers.
Addition Reactions: Formation of dihalogenated cyclobutanes.
Oxidation and Reduction Reactions: Formation of cyclobutanones or cyclobutanols.
Scientific Research Applications
1-Chloro-2,3,3,4,4-pentafluorocyclobut-1-ene has several scientific research applications, including:
Materials Science: Used as a building block for the synthesis of advanced materials with unique properties, such as high thermal stability and chemical resistance.
Organic Synthesis: Employed as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Fluorinated Compounds: Utilized in the development of fluorinated compounds for various industrial applications, such as refrigerants, solvents, and surfactants.
Mechanism of Action
The mechanism of action of 1-chloro-2,3,3,4,4-pentafluorocyclobut-1-ene involves its reactivity towards nucleophiles and electrophiles. The presence of electronegative fluorine atoms enhances the compound’s electrophilic character, making it susceptible to nucleophilic attack. The chlorine atom can be readily substituted by nucleophiles, leading to the formation of various derivatives. The double bond in the cyclobutene ring also participates in addition reactions, further expanding the compound’s reactivity profile .
Comparison with Similar Compounds
1-Chloro-2,3,3,4,4-pentafluorocyclobut-1-ene can be compared with other fluorinated cyclobutene derivatives, such as:
1-Chloro-3,3,4,4,5,5-hexafluorocyclopent-1-ene: Similar structure but with an additional fluorine atom, leading to different reactivity and applications.
1,1,2,2,3,3-Hexafluorocyclopentane: A fully fluorinated cyclopentane derivative with distinct chemical properties and uses.
1,1,2,2,3,3,4-Heptafluorocyclopentane: Another fluorinated cyclopentane with unique characteristics.
Properties
CAS No. |
377-94-6 |
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Molecular Formula |
C4ClF5 |
Molecular Weight |
178.49 g/mol |
IUPAC Name |
1-chloro-2,3,3,4,4-pentafluorocyclobutene |
InChI |
InChI=1S/C4ClF5/c5-1-2(6)4(9,10)3(1,7)8 |
InChI Key |
OZTHTGSYTZIRML-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(C1(F)F)(F)F)Cl)F |
Origin of Product |
United States |
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